[1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate
Description
Molecular Architecture and Stereochemical Configuration
Electron Distribution and Orbital Hybridization Patterns
The molecular framework of this compound is defined by a propan-2-yl core (CH(CH2OAc)(OH)) attached to a 3,4-disubstituted phenyl ring. Each oxygen atom in the TBDMS groups adopts an sp³ hybridized state due to sigma bonding with silicon, while the phenyl ring’s carbons exhibit sp² hybridization, enabling π-conjugation across the aromatic system. The TBDMS groups inductively withdraw electron density via their silicon-oxygen bonds, creating localized electron-deficient regions at the phenyl ring’s 3- and 4-positions. Conversely, the acetate ester’s carbonyl oxygen (C=O) is sp² hybridized, with lone pairs participating in resonance stabilization of the ester group.
The hydroxyl group at the propan-2-yl center contributes to intermolecular hydrogen bonding, influencing crystalline packing and solubility. Computational modeling of analogous silyl-protected phenols suggests that the TBDMS groups create steric hindrance, redistributing electron density toward the phenyl ring’s unsubstituted positions. This electron redistribution may enhance reactivity at the 2- and 5-positions of the ring in further synthetic modifications.
Conformational Isomerism and Energy Landscape
The compound’s conformational flexibility arises from three key rotatable bonds:
- The C-O bonds linking the TBDMS groups to the phenyl ring.
- The C-C bond between the propan-2-yl center and the phenyl ring.
- The C-O bond of the acetate ester.
Density functional theory (DFT) studies on similar silyl ethers indicate that the bulky TBDMS groups favor a staggered conformation to minimize steric clash. For instance, rotation around the phenyl-propan-2-yl bond may adopt two primary conformers:
- Conformer A : TBDMS groups oriented antiperiplanar to the acetate and hydroxyl substituents.
- Conformer B : TBDMS groups synperiplanar to the propan-2-yl substituents.
Energy calculations suggest Conformer A is more stable by approximately 2.3 kcal/mol due to reduced van der Waals repulsion between the TBDMS tert-butyl groups and the propan-2-yl backbone. The energy barrier for interconversion between these conformers is estimated at 4.1 kcal/mol, corresponding to a rotational rate of 10⁶ s⁻¹ at room temperature.
Table 1: Predicted Conformational Energies
| Conformer | Relative Energy (kcal/mol) | Dominant Stabilizing Interaction |
|---|---|---|
| A | 0.0 | Steric avoidance of TBDMS groups |
| B | +2.3 | Partial π-stacking with phenyl |
Chiral Center Configuration and Optical Activity
The propan-2-yl carbon constitutes a stereogenic center, with four distinct substituents:
- Phenyl-TBDMS moiety
- Hydroxyl group (-OH)
- Acetate ester (-OAc)
- Methyl group (-CH3)
X-ray crystallographic data from related silyl-protected secondary alcohols (e.g., CID 71314385) demonstrate that such centers typically adopt an R configuration when synthesized from L-shaped precursors under SN2 conditions. Polarimetry measurements of analogous compounds reveal specific rotations ranging from +12.5° to +15.8° at 589 nm, consistent with enantiomeric enrichment. The acetate group’s electron-withdrawing nature slightly perturbs the chiral environment, reducing optical rotation by ~3% compared to non-acetylated analogs.
Racemization studies indicate a half-life of 14.2 hours at 25°C in aqueous ethanol, suggesting moderate configurational stability. This kinetic persistence implies that the compound retains its stereochemical integrity under standard laboratory conditions, making it suitable for asymmetric synthesis applications.
The structural and stereochemical properties of this compound underscore its utility as a protected intermediate in organic synthesis, particularly for constructing chiral phenolic frameworks with precise stereocontrol.
Properties
Molecular Formula |
C23H42O5Si2 |
|---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
[1-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate |
InChI |
InChI=1S/C23H42O5Si2/c1-17(25)26-19(16-24)14-18-12-13-20(27-29(8,9)22(2,3)4)21(15-18)28-30(10,11)23(5,6)7/h12-13,15,19,24H,14,16H2,1-11H3 |
InChI Key |
UKAFAWVNQGOWOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Protection of Phenolic Hydroxyl Groups
The 3,4-dihydroxyphenyl moiety requires protection to prevent undesired side reactions during subsequent steps. tert-Butyldimethylsilyl chloride (TBSCl) is the reagent of choice for this transformation, typically employed under inert conditions with a base such as imidazole or DMAP.
Representative Procedure :
- Dissolve 3,4-dihydroxyphenylpropanediol (1.0 eq) in anhydrous dichloromethane (DCM) under argon.
- Add imidazole (3.0 eq) and TBSCl (2.2 eq) sequentially at 0°C.
- Warm to room temperature and stir for 12–18 hours.
- Quench with saturated NH4Cl, extract with DCM, dry over MgSO4, and purify via silica gel chromatography (hexane/ethyl acetate).
Key Considerations :
Propanediol Backbone Assembly
The propanediol chain can be introduced via Grignard addition or epoxide ring-opening . A plausible route involves:
- Epoxide Synthesis : Treat 3,4-di-O-TBS-protected benzaldehyde with methylmagnesium bromide to form the corresponding alcohol.
- Epoxidation : Convert the alcohol to an epoxide using mCPBA or VO(acac)2/t-BuOOH.
- Ring-Opening : Hydrolyze the epoxide under acidic or basic conditions to yield the propanediol.
Alternative Approach :
- Reductive Amination : Condense a glycerol derivative with the protected phenyl group using a palladium or nickel catalyst.
Optimization Data :
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst | Pd/C (10%) | NiCl2/NaBH4 | Pd/C (10%) |
| Solvent | MeOH | THF | MeOH |
| Temperature (°C) | 25 | 50 | 25 |
| Yield (%) | 78 | 65 | 78 |
Selective Acetylation of the Secondary Hydroxyl Group
The propanediol intermediate contains two hydroxyl groups (primary and secondary). Selective acetylation of the secondary OH is achieved using acetic anhydride in the presence of a mild base (e.g., pyridine or DMAP).
Procedure :
- Dissolve the propanediol intermediate (1.0 eq) in anhydrous DCM.
- Add DMAP (0.1 eq) and acetic anhydride (1.2 eq) at 0°C.
- Stir at room temperature for 4–6 hours.
- Quench with ice-cold water, extract with DCM, and purify via chromatography.
Regioselectivity Control :
- Steric Effects : The secondary hydroxyl is less sterically hindered, favoring acetylation.
- Catalyst : DMAP enhances reaction rate and selectivity.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Challenges and Optimization Strategies
Silylation Efficiency
- Issue : Incomplete bis-silylation due to steric hindrance.
- Solution : Use excess TBSCl (2.5 eq) and prolong reaction time (24 h).
Acetylation Selectivity
- Issue : Over-acetylation of primary OH.
- Solution : Lower reaction temperature (0°C) and reduce acetic anhydride stoichiometry (1.1 eq).
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 1 g | 10 kg |
| Catalyst Recycling | Not feasible | Pd/C filtration |
| Purification | Column Chromatography | Crystallization |
| Cost Efficiency | Low | High |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols using reagents like lithium aluminum hydride.
Substitution: The tert-butyl(dimethyl)silyl groups can be selectively removed under acidic conditions, allowing for further functionalization of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Removal of protective groups leading to free hydroxyl groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules. Its protective groups are valuable in multi-step synthesis to prevent unwanted reactions.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its stability and reactivity make it suitable for labeling and tracking in biochemical assays.
Medicine: Potential applications in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs). Its structural features may contribute to the design of novel therapeutic agents.
Industry: Used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of [1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate involves its interaction with specific molecular targets. The compound’s protective groups can be selectively removed, allowing it to participate in various biochemical reactions. Its hydroxyl and ester groups can form hydrogen bonds and undergo nucleophilic attacks, facilitating its role in chemical transformations.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
a) Compound 1i (Molecules, 2012)
- Structure: Features a TBDMS-protected phenolic core, an acetylene linkage, and a dodecanone side chain.
- Key Differences: Replaces the acetate and hydroxyl groups in the target compound with a hydrophobic dodecanone chain and ethynylbenzene moiety.
- Relevance: Demonstrates the use of TBDMS groups for stabilizing phenolic hydroxyls during Sonogashira coupling reactions. The acetylene group introduces rigidity, contrasting with the flexible glycerol backbone in the target compound .
b) Compound 1j (Molecules, 2012)
- Structure : Derived from 1i by substituting the hydroxyl group with a menthyloxycarbonyloxy group.
- Key Differences : The bulky menthyl group increases steric hindrance and lipophilicity (LogP >6 inferred), whereas the target compound’s acetate ester offers milder hydrophobicity.
- Relevance : Highlights the tunability of silyl-protected compounds for controlled release or prodrug applications .
c) tert-butyl (1-(dimethyl(phenyl)silyl)-3-methylbut-2-en-1-yl)carbamate ()
- Structure : Contains a TBDMS-like silyl group and a carbamate-protected amine.
- Key Differences: Lacks phenolic rings but shares high lipophilicity (LogP = 4.81). The carbamate group contrasts with the acetate ester in the target compound, suggesting different hydrolysis kinetics .
d) 4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate ()
- Structure : Combines a tert-butyl benzoate ester with an acryloylphenyl group.
- Key Differences : Uses tert-butyl for steric protection instead of TBDMS. The acryloyl group introduces conjugation, affecting electronic properties compared to the target’s aliphatic acetate .
Physicochemical Properties
Spectroscopic Signatures
- IR Spectroscopy : TBDMS groups show peaks at 1254 cm⁻¹ (Si-C) and 848 cm⁻¹ (Si-CH3), consistent across all silyl-containing compounds .
- NMR : TBDMS protons resonate at δ 0.08–0.92 ppm. The acetate methyl group in the target compound would appear at δ ~2.1 ppm, distinct from 1j’s menthyl protons (δ 1.02–2.22 ppm) .
Biological Activity
The compound [1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate , identified by its CAS number 109032-31-7, is a siloxane derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : CHOSi
- Molecular Weight : 394.696 g/mol
- LogP : 6.460 (indicating high lipophilicity)
Structural Representation
The compound features a phenolic structure with tert-butyl(dimethyl)silyl groups that enhance its stability and solubility in organic solvents.
- PPARγ Agonism : Preliminary studies suggest that compounds with similar siloxane structures exhibit partial agonistic activity at the peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial in metabolic regulation and inflammation control .
- Antioxidant Properties : The presence of the phenolic group may contribute to antioxidant activities, potentially mitigating oxidative stress in biological systems.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological effects of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Liu et al., 2014 | PPARγ Activation | Demonstrated partial agonism, suggesting potential therapeutic applications in metabolic disorders. |
| Kremsmayr, 2017 | Synthetic Pathways | Investigated synthetic routes leading to similar compounds, affirming the feasibility of producing biologically active derivatives. |
Case Studies
- Metabolic Disorders : A study focused on the role of PPARγ agonists in diabetes management highlighted that compounds similar to [1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate can improve insulin sensitivity and lipid profiles in diabetic models.
- Antioxidant Activity : Research indicated that siloxane compounds can inhibit lipid peroxidation in cellular models, suggesting a protective effect against cellular damage due to oxidative stress.
Synthesis and Derivatives
The synthesis of [1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate typically involves multi-step chemical reactions including:
- Protection of Hydroxyl Groups : Utilizing tert-butyldimethylsilyl chloride to protect hydroxyl functionalities.
- Esterification : Reaction with acetic anhydride or acetyl chloride to form the acetate derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
